Dihydrocurcumenone

Description

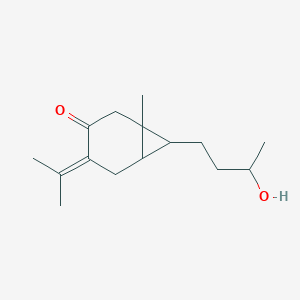

Structure

3D Structure

Properties

IUPAC Name |

7-(3-hydroxybutyl)-1-methyl-4-propan-2-ylidenebicyclo[4.1.0]heptan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-9(2)11-7-13-12(6-5-10(3)16)15(13,4)8-14(11)17/h10,12-13,16H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZCUYXRSFWCJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1C2C1(CC(=O)C(=C(C)C)C2)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dihydrocurcumenone: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocurcumenone (B1583027), a sesquiterpenoid of significant interest to the scientific community, has been identified in select natural sources. This technical guide provides a comprehensive overview of its origins, detailed methodologies for its isolation and purification, and an exploration of its known biological interactions. For the purpose of this guide, it is important to note that the compound commonly referred to as "this compound" in chemical databases is structurally identical to curcumenone , a well-documented natural product. Therefore, this document will proceed by referencing the established literature on curcumenone.

Natural Sources of this compound (Curcumenone)

This compound is primarily found in the rhizomes of various species within the Curcuma genus (Zingiberaceae family). The most prominent and well-documented sources include:

-

Curcuma zedoaria (Zedoary or White Turmeric): This is the principal and most frequently cited natural source of this compound. Numerous phytochemical studies have confirmed its presence as a significant constituent of the rhizome's essential oil and extracts.[1][2][3][4]

-

Curcuma aeruginosa (Black Turmeric): Research has also identified this compound in the rhizomes of this species.

-

Curcuma aromatica (Wild Turmeric): This species is another known source of the compound.

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction and chromatography. The following is a detailed protocol synthesized from established methodologies.

Preparation of Plant Material

-

Freshly collected rhizomes of Curcuma zedoaria are thoroughly washed, sliced, and air-dried or oven-dried at a controlled temperature (typically 40-50°C) to prevent the degradation of thermolabile constituents.

-

The dried rhizome material is then ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent Selection: Methanol (B129727) is a commonly used solvent for the initial extraction of a broad range of phytochemicals from C. zedoaria, including sesquiterpenoids.[2]

-

Maceration: The powdered rhizome is macerated in methanol at room temperature for an extended period (e.g., 3-7 days), with occasional agitation to enhance extraction efficiency. The process is typically repeated multiple times with fresh solvent to ensure exhaustive extraction.

-

Concentration: The combined methanolic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude methanolic extract is a complex mixture and requires further separation. This is often achieved through liquid-liquid partitioning.

-

The concentrated extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This compound, being a moderately polar sesquiterpenoid, is typically found in the n-hexane or chloroform fractions.

Chromatographic Purification

-

Column Chromatography: The fraction containing this compound is subjected to column chromatography over silica (B1680970) gel.

-

Stationary Phase: Silica gel (60-120 or 230-400 mesh) is commonly used.

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. For example, a stepwise gradient of n-hexane:ethyl acetate (from 100:0 to 0:100) is a common approach.

-

-

Thin Layer Chromatography (TLC): TLC is used to monitor the fractions collected from the column. A suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) is used to develop the TLC plates. This compound is visualized by spraying with an appropriate reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.

-

Further Purification: Fractions showing a high concentration of the target compound are pooled and may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Quantitative Data

The yield of this compound can vary depending on the plant source, geographical location, and the extraction and purification methods employed.

| Parameter | Value | Source Species | Reference |

| Molecular Formula | C₁₅H₂₂O₂ | Curcuma zedoaria | |

| Molecular Weight | 234.33 g/mol | Curcuma zedoaria | |

| Purity (Post-purification) | >95% | Curcuma aeruginosa |

Visualization of Experimental Workflow

Caption: General workflow for the isolation of this compound.

Signaling Pathways

While the specific signaling pathways of this compound (curcumenone) are still under investigation, preliminary studies on related compounds from Curcuma species and the broader class of sesquiterpenoids suggest potential interactions with inflammatory pathways. For instance, dehydrocurdione, a structurally similar sesquiterpenoid from C. zedoaria, has been shown to interact with the Keap1-Nrf2 pathway, a key regulator of cellular antioxidant responses.

Caption: Postulated interaction with inflammatory signaling pathways.

Conclusion

This compound, identified as the sesquiterpenoid curcumenone, is a notable bioactive compound predominantly found in the rhizomes of Curcuma zedoaria. Its isolation can be systematically achieved through established phytochemical techniques involving solvent extraction and multi-step chromatography. Further research is warranted to fully elucidate its pharmacological activities and the precise molecular mechanisms and signaling pathways through which it exerts its effects. This guide provides a foundational resource for researchers and professionals in the field of natural product chemistry and drug development to advance the study of this promising compound.

References

- 1. Sesquiterpenes from the Rhizomes of Curcuma zedoaria and their Cytotoxicity against Leukemic Cell Lines [repository.neelain.edu.sd]

- 2. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]

- 3. Sesquiterpenes from Curcuma zedoaria rhizomes and their cytotoxicity against human gastric cancer AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

Dihydrocurcumenone: A Physicochemical and Biological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocurcumenone, a sesquiterpenoid found in the rhizomes of Curcuma species, is a molecule of growing interest within the scientific community. This technical guide provides a comprehensive overview of the currently available physicochemical properties of this compound. Due to a notable lack of experimentally determined data in publicly accessible literature, this guide combines established molecular identifiers with predicted values for key physicochemical parameters. Furthermore, this document explores the potential biological activities of this compound by examining the known signaling pathways modulated by the broader class of sesquiterpenoids isolated from Curcuma. This guide aims to serve as a foundational resource for researchers, highlighting both what is known and the significant knowledge gaps that present opportunities for future investigation.

Physicochemical Properties

A thorough review of scientific databases and literature reveals a scarcity of experimentally determined physicochemical data for this compound. The following tables summarize the available and predicted properties to provide a foundational dataset for research and drug development professionals.

Identification and Molecular Characteristics

| Property | Value | Source |

| IUPAC Name | (1S,6R,7R)-7-(3-hydroxybutyl)-1-methyl-4-(propan-2-ylidene)bicyclo[4.1.0]heptan-3-one | PubChem[1] |

| Molecular Formula | C₁₅H₂₄O₂ | PubChem[1] |

| CAS Number | 142717-57-5 | BioCrick |

| Molecular Weight | 236.35 g/mol | PubChem (calculated)[1] |

| Monoisotopic Mass | 236.17763 Da | PubChem[1] |

Predicted Physicochemical Data

The following data points are predicted by computational models and have not been experimentally verified. These values should be used as estimates for initial experimental design.

| Property | Predicted Value | Prediction Tool/Source |

| XLogP3 | 2.9 | PubChem[1] |

| Boiling Point | 389.7 ± 45.0 °C | Chemicalize |

| Melting Point | Not Available | - |

| pKa | 14.89 ± 0.70 (most acidic) | Chemicalize |

| Solubility in Water | 0.046 g/L | Chemicalize |

Solubility Profile

Experimental Protocols

Specific experimental protocols for the determination of the physicochemical properties of this compound are not detailed in the current body of scientific literature. However, general methodologies for characterizing terpenoids can be adapted.

Determination of Melting Point

A standard method for determining the melting point of a solid organic compound involves using a melting point apparatus. A small amount of the purified solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

Determination of Boiling Point

For a liquid compound, the boiling point can be determined by distillation. The substance is heated until it vaporizes, and the temperature at which the vapor condenses back into a liquid at a specific atmospheric pressure is recorded as the boiling point. For small quantities, micro-boiling point determination methods can be employed.

Determination of Solubility

The equilibrium solubility of this compound in various solvents (e.g., water, ethanol, DMSO) can be determined by the shake-flask method. An excess amount of the compound is added to a known volume of the solvent and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa

The acid dissociation constant (pKa) can be determined experimentally using methods such as potentiometric titration, UV-Vis spectrophotometry, or capillary electrophoresis. These methods involve monitoring changes in a physical property of the molecule (e.g., pH, absorbance, or electrophoretic mobility) as a function of the solution's pH.

Potential Signaling Pathway Involvement

Direct studies on the signaling pathways modulated by this compound are limited. However, research on sesquiterpenoids from Curcuma species provides insights into its potential biological activities. These compounds are known to modulate key inflammatory and cell signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Studies on various sesquiterpenoids from Curcuma have demonstrated their ability to inhibit the NF-κB pathway. This inhibition is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Sesquiterpenoids from Curcuma have been shown to modulate the MAPK pathway, often by inhibiting the phosphorylation of key kinases like ERK, JNK, and p38.

Conclusion and Future Directions

This compound remains a molecule with significant potential for further scientific exploration. The current lack of comprehensive experimental data on its physicochemical properties presents a considerable hurdle for its development as a therapeutic agent. Future research should prioritize the experimental determination of its melting point, boiling point, solubility in various pharmaceutically relevant solvents, and its pKa. Furthermore, while the broader class of Curcuma sesquiterpenoids suggests potential anti-inflammatory and cell-regulatory activities through the modulation of NF-κB and MAPK pathways, direct in-vitro and in-vivo studies are necessary to elucidate the specific biological targets and mechanisms of action of this compound. This foundational knowledge will be critical for unlocking its therapeutic potential.

References

The Biological Activity of Dihydrocurcumenone and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocurcumenone (B1583027), a sesquiterpenoid found in plants of the Curcuma genus, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound and its putative metabolites. Drawing from available preclinical data, this document explores its anti-inflammatory, antioxidant, and anticancer effects. Detailed experimental protocols for key assays, along with visualizations of implicated signaling pathways, are presented to facilitate further research and drug development efforts in this area. While data on the specific metabolites of this compound are limited, this guide contextualizes its activity within the broader landscape of related curcuminoids and sesquiterpenoids.

Introduction

This compound is a bioactive sesquiterpenoid isolated from the rhizomes of various Curcuma species, including Curcuma wenyujin and Curcuma zedoaria.[1][2][3][4] As a component of traditional herbal medicine, plants containing this compound have a long history of use in treating inflammatory conditions and other ailments. In recent years, scientific investigation has begun to elucidate the molecular mechanisms underlying the therapeutic potential of this class of compounds. This guide summarizes the key findings related to the biological activity of this compound, with a focus on its anti-inflammatory, antioxidant, and potential anticancer properties. While research into the specific metabolites of this compound is still in its early stages, we will draw parallels with the well-documented metabolism of curcumin (B1669340) to infer potential metabolic pathways and the activities of resulting compounds.

Biological Activities of this compound

The biological activities of this compound are primarily attributed to its ability to modulate key signaling pathways involved in inflammation and cellular stress responses.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production. In a key study, (4S)-Dihydrocurcumenone exhibited a 13.0 ± 2.0% inhibition of nitric oxide production in lipopolysaccharide (LPS)-induced murine peritoneal macrophages at a concentration of 100 µmol/L.[5][6] While this particular result indicates weak activity at the tested concentration, other sesquiterpenoids isolated from Curcumae Rhizoma have shown potent anti-inflammatory effects with IC50 values ranging from 0.8 to 9.6 µM.[1] This suggests that this compound may contribute to the overall anti-inflammatory profile of the plant extracts from which it is derived. The primary mechanism for this anti-inflammatory action is believed to be the modulation of the NF-κB and MAPK signaling pathways.[1]

Antioxidant Activity

Anticancer Activity

The anticancer potential of this compound is an emerging area of research. While specific IC50 values against various cancer cell lines are not yet widely reported, related compounds from the Curcuma genus have shown cytotoxic effects.[8] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest, processes that are frequently regulated by the MAPK signaling pathway.[9]

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data for the biological activity of this compound and related compounds. It is important to note that data specifically for this compound metabolites are currently lacking.

| Compound | Biological Activity | Assay | Cell Line / Model | IC50 / EC50 / Inhibition % | Reference(s) |

| (4S)-Dihydrocurcumenone | Anti-inflammatory | Nitric Oxide Production | Murine Peritoneal Macrophages (LPS-induced) | 13.0 ± 2.0% inhibition at 100 µmol/L | [5][6] |

| Turmeric Extract | Anti-inflammatory | NF-κB Inhibition | RAW264.7 (LPS-induced) | 14.5 ± 2.9 µM | [10] |

| Curcumin | Anti-inflammatory | NF-κB Inhibition | RAW264.7 (LPS-induced) | 18.2 ± 3.9 µM | [10] |

| Demethoxycurcumin (DMC) | Anti-inflammatory | NF-κB Inhibition | RAW264.7 (LPS-induced) | 12.1 ± 7.2 µM | [10] |

| Bisdemethoxycurcumin (BDMC) | Anti-inflammatory | NF-κB Inhibition | RAW264.7 (LPS-induced) | 8.3 ± 1.6 µM | [10] |

| Sesquiterpenoids (from Curcumae Rhizoma) | Anti-inflammatory | Various | - | 0.8 - 9.6 µM | [1] |

Metabolism of this compound

The metabolic fate of this compound has not been extensively characterized. However, based on the metabolism of the structurally related and well-studied compound, curcumin, we can propose a putative metabolic pathway. Curcumin undergoes significant metabolism in the liver and intestines, primarily through reduction and conjugation reactions.[9] The initial reduction of the double bonds in curcumin leads to the formation of dihydrocurcumin (B1670591) and tetrahydrocurcumin. These metabolites are then often conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion.[9]

It is plausible that this compound, which already possesses a saturated bond in its heptane (B126788) chain, would primarily undergo further reduction and subsequent conjugation. The identification of specific metabolites would require dedicated in vitro studies using liver microsomes and in vivo animal studies with subsequent analysis of biological fluids using techniques like LC-MS.[11]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Research Progress on Sesquiterpenoids of Curcumae Rhizoma and Their Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globinmed.com [globinmed.com]

- 4. mdpi.com [mdpi.com]

- 5. t27.ir [t27.ir]

- 6. scribd.com [scribd.com]

- 7. mdpi.com [mdpi.com]

- 8. ir.niist.res.in:8080 [ir.niist.res.in:8080]

- 9. Tetrahydrocurcumin induces G2/M cell cycle arrest and apoptosis involving p38 MAPK activation in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic mechanism of Curcuma aromatica Salisb. rhizome against coronary heart disease based on integrated network pharmacology, pharmacological evaluation and lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to the In Silico Modeling of Dihydrocurcumenone-Protein Interactions

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrocurcumenone, a derivative of curcumin (B1669340), presents a promising scaffold for therapeutic development due to the extensive biological activities of related curcuminoids.[1][2] Understanding its mechanism of action at a molecular level is crucial, and in silico modeling provides a powerful, cost-effective approach to predict and analyze its interactions with protein targets.[3][4] This technical guide offers a comprehensive walkthrough of the computational methodologies used to investigate the binding of this compound to a putative protein target. It provides detailed protocols for molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations, supplemented with structured data tables and workflow visualizations to facilitate comprehension and replication by researchers in the field of drug discovery.

Introduction to this compound and In Silico Modeling

Natural products are a significant source for the development of novel medicines.[3][5] this compound is a sesquiterpenoid found in plants of the Curcuma genus. While less studied than its famous relative, curcumin, its structural similarity suggests potential anti-inflammatory, antioxidant, and anticancer properties.[1][2] Elucidating the protein targets of this compound is the first step in understanding its therapeutic potential.

In silico methods, such as molecular docking and molecular dynamics, have become indispensable in modern drug discovery.[5][6] These computational techniques allow for the rapid screening of potential protein-ligand interactions, prediction of binding affinities, and detailed examination of the stability and dynamics of the resulting complex at an atomic level.[6][7] This guide will use Cyclin-dependent kinase 2 (CDK2), a known target of curcumin involved in cell cycle regulation, as a hypothetical protein target to demonstrate the complete in silico workflow.[8]

General In Silico Workflow

The computational investigation of a ligand-protein interaction follows a structured pipeline, from initial preparation to detailed dynamic analysis. This workflow ensures a systematic and reproducible study of the molecular binding event.

Experimental Protocols

This section provides detailed methodologies for the core computational experiments.

Protocol 1: Protein and Ligand Preparation

Accurate preparation of both the protein receptor and the ligand is critical for meaningful results.

-

Protein Preparation :

-

Source: Download the 3D crystal structure of the target protein, CDK2, from the Protein Data Bank (PDB ID: 1KE6).

-

Software: Use UCSF Chimera or PyMOL.

-

Steps:

-

Load the PDB file (1KE6.pdb).

-

Remove all non-essential components, including water molecules, co-factors, and existing ligands.

-

Inspect the protein for missing residues or atoms. Use modeling software to rebuild missing loops if necessary.

-

Add polar hydrogens to the protein structure.

-

Assign partial charges using a standard force field (e.g., AMBER).

-

Save the cleaned, prepared protein structure as a PDB file (e.g., cdk2_prepared.pdb).

-

-

-

Ligand Preparation :

-

Source: Obtain the 2D structure of this compound and convert it to a 3D structure.

-

Software: Use ChemDraw to draw the 2D structure, Avogadro or GaussView for 3D optimization.

-

Steps:

-

Draw the 2D structure of this compound.

-

Convert the 2D structure to a 3D structure.

-

Perform a geometry optimization using a quantum mechanical method (e.g., DFT with B3LYP functional) or a molecular mechanics force field (e.g., MMFF94).

-

Assign partial charges (e.g., Gasteiger charges).

-

Save the final 3D structure in a suitable format (e.g., DHC.mol2 or DHC.pdbqt).

-

-

Protocol 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9]

-

Software: AutoDock Vina.

-

Steps:

-

Grid Box Definition: Define the search space for the docking simulation. Center a grid box on the known active site of CDK2 (identified from the co-crystallized ligand in the original PDB file). A typical grid size is 25Å x 25Å x 25Å.

-

Configuration File: Create a configuration file specifying the paths to the prepared protein and ligand files, the center and size of the grid box, and the exhaustiveness of the search (e.g., 8).

-

Execution: Run AutoDock Vina from the command line using the configuration file.

-

Analysis: Analyze the output file, which contains the binding affinity scores (in kcal/mol) for the top predicted binding poses. Visualize the best pose in complex with the protein using PyMOL or Chimera to identify key intermolecular interactions like hydrogen bonds and hydrophobic contacts.

-

Table 1: Example Molecular Docking Results for this compound with CDK2

| Binding Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (H-Bonds) |

| 1 | -8.9 | 0.00 | Leu83, Lys33 |

| 2 | -8.5 | 1.21 | Asp86 |

| 3 | -8.2 | 1.87 | Gln131 |

Protocol 3: Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.[10][11]

-

Software: GROMACS, with a force field like AMBER or CHARMM.

-

Steps:

-

System Setup:

-

Use the best-ranked pose from molecular docking as the starting structure.

-

Generate the ligand topology and parameter files.

-

Place the complex in a periodic box of water (e.g., TIP3P water model).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's charge.

-

-

Energy Minimization: Perform a steepest descent energy minimization to remove steric clashes.

-

Equilibration:

-

Perform a 1 ns simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature.

-

Perform a subsequent 1 ns simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the density.

-

-

Production Run: Run the production MD simulation for a desired length of time (e.g., 100 ns).

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the simulation.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To quantify the persistence of specific hydrogen bonds.

-

-

Table 2: Example MD Simulation Analysis (100 ns)

| Metric | System Component | Average Value | Interpretation |

| RMSD | Protein Backbone | 1.8 Å (± 0.3 Å) | The protein structure is stable after initial equilibration. |

| RMSD | Ligand (vs. Protein) | 1.2 Å (± 0.4 Å) | The ligand remains stably bound in the active site. |

| Hydrogen Bonds | Ligand-Protein | 2.1 (average count) | Hydrogen bonds identified in docking are largely maintained. |

Protocol 4: Binding Free Energy Calculation

This calculation provides a more accurate estimation of binding affinity by considering solvation effects and entropic contributions.[12][13][14]

-

Software: GROMACS with g_mmpbsa tool.

-

Method: Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).

-

Steps:

-

Extract snapshots (frames) from the stable portion of the MD trajectory.

-

For each snapshot, calculate the individual energy components for the complex, the protein alone, and the ligand alone.

-

The binding free energy (ΔG_bind) is calculated as: ΔG_bind = ΔE_MM + ΔG_solv - TΔS Where:

-

ΔE_MM = van der Waals + electrostatic energy in the gas phase.

-

ΔG_solv = Polar + non-polar solvation energy.

-

TΔS = Entropic contribution (often estimated or ignored in relative comparisons).

-

-

Table 3: Example MM/PBSA Binding Free Energy Calculation

| Energy Component | Average Value (kJ/mol) |

| Van der Waals Energy | -160.5 |

| Electrostatic Energy | -45.2 |

| Polar Solvation Energy | 135.8 |

| Non-Polar (SASA) Energy | -15.1 |

| Total Binding Energy (ΔG_bind) | -85.0 |

Potential Signaling Pathway Involvement

CDK2 is a key regulator of the cell cycle, primarily at the G1/S transition. By binding to and inhibiting CDK2, this compound could potentially arrest the cell cycle, representing a plausible anticancer mechanism of action, similar to what has been proposed for curcumin.[8][15]

Conclusion

This guide outlines a robust in silico framework for investigating the protein binding characteristics of this compound. By employing molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can effectively predict binding modes, assess complex stability, and quantify binding affinities. The results from these computational studies provide critical insights that can guide further experimental validation, such as in vitro binding assays and cell-based functional assays, ultimately accelerating the drug discovery and development process for this promising natural compound.

References

- 1. Biological activities of curcuminoids, other biomolecules from turmeric and their derivatives – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Curcumin: Biological Activities and Modern Pharmaceutical Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. Frontiers | Editorial: Investigation of the biological properties of natural products using experimental approaches and in silico methods [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Binding free energy of protein/ligand complexes calculated using dissociation Parallel Cascade Selection Molecular Dynamics and Markov state model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Docking Simulation Studies of Curcumin and Its Derivatives as Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. T019 · Molecular dynamics simulation — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 11. Protein-Ligand Complex [mdtutorials.com]

- 12. pnas.org [pnas.org]

- 13. Free Energy Calculations for Protein-Ligand Binding Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Molecular targets of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery, Characterization, and Therapeutic Potential of Dihydrocurcumenone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocurcumenone (B1583027), a lesser-known derivative of the turmeric plant (Curcuma longa and related species), is emerging as a compound of significant interest in medicinal chemistry and drug discovery. Structurally distinct from the well-studied curcumin (B1669340), this compound and its analogues present a unique scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current knowledge on the discovery, synthesis, and biological characterization of this compound derivatives. It details the hypothesized mechanism of action involving the 5-HTR/Ca2+/MAPK signaling pathway and provides detailed experimental protocols for the investigation of these compounds. This document is intended to serve as a foundational resource for researchers and drug development professionals engaged in the exploration of this promising class of molecules.

Introduction

The therapeutic potential of compounds derived from Curcuma species has been the subject of intense scientific investigation for decades. While the vast majority of this research has focused on curcumin and its derivatives, other constituents of these plants remain underexplored. This compound represents one such class of compounds. As a sesquiterpenoid, it possesses a distinct chemical structure that may confer unique pharmacological properties. Recent studies on traditional medicinal extracts containing this compound have hinted at its potential bioactivity, particularly in the context of inflammatory and signaling pathways. This guide aims to consolidate the available information on this compound derivatives and provide a clear roadmap for their further investigation.

Discovery and Characterization of this compound Derivatives

Natural Occurrence and Isolation

This compound and its derivatives have been identified as components of the essential oils of various Curcuma species, notably Curcuma wenyujin. The isolation of these compounds from their natural sources typically involves extraction of the plant material with organic solvents, followed by chromatographic separation.

General Isolation Protocol:

A general protocol for the isolation of sesquiterpenoids like this compound from Curcuma rhizomes is as follows:

-

Extraction: The dried and powdered rhizomes are subjected to extraction with a suitable organic solvent, such as ethanol (B145695) or hexane, through methods like maceration or Soxhlet extraction.

-

Fractionation: The crude extract is then fractionated using liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their hydrophobicity.

-

Chromatographic Purification: The resulting fractions are further purified using column chromatography (CC) with silica (B1680970) gel or other stationary phases. High-performance liquid chromatography (HPLC) is often employed for the final purification of individual compounds.

-

Structure Elucidation: The chemical structure of the isolated compounds is determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Chemical Synthesis

While specific, detailed protocols for the total synthesis of 4S-dihydrocurcumenone are not extensively reported in the available literature, the synthesis of its analogues can be approached through established organic chemistry methodologies. The synthesis of related sesquiterpenoid structures often involves multi-step reaction sequences.

Hypothetical Synthetic Approach:

A plausible synthetic route could involve the following key steps:

-

Precursor Synthesis: Synthesis of key aromatic and aliphatic precursors through reactions such as Friedel-Crafts acylation.

-

Coupling Reactions: Coupling of these precursors to form the basic carbon skeleton of this compound.

-

Cyclization and Functional Group Manipulation: Intramolecular reactions to form the characteristic ring structure, followed by modifications to introduce or alter functional groups.

Further research is required to develop and optimize synthetic routes to a variety of this compound derivatives to enable comprehensive structure-activity relationship (SAR) studies.

Biological Activity and Mechanism of Action

Preliminary evidence suggests that this compound derivatives may exert their biological effects through the modulation of specific signaling pathways. Studies on extracts of Curcumae Radix, where 4S-dihydrocurcumenone is a major constituent, have indicated an involvement of the 5-HTR/Ca2+/MAPK signaling pathway in the treatment of primary dysmenorrhea.

The Hypothesized 5-HTR/Ca2+/MAPK Signaling Pathway

The proposed mechanism suggests that this compound derivatives may act as modulators of the serotonin (B10506) 2A receptor (5-HT2A). The activation of this G-protein coupled receptor (GPCR) can initiate a downstream signaling cascade involving an increase in intracellular calcium concentration ([Ca²⁺]i) and the subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-regulated kinases (ERK).

Dihydrocurcumenone: An In-depth Technical Guide to its Solubility and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocurcumenone (B1583027), a derivative of curcumin, is a compound of interest for its potential therapeutic properties. However, its progression in drug development is hampered by challenges related to its physicochemical properties, particularly its solubility and stability. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound and its structurally related analogs. It details experimental protocols for assessing these parameters and offers insights into the key factors influencing the compound's viability as a drug candidate. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Introduction

This compound is a bioactive compound belonging to the curcuminoid family, which is derived from the rhizome of Curcuma species.[1] Like its parent compound, curcumin, this compound is being investigated for various pharmacological activities, including anti-inflammatory and antioxidant effects.[1] A significant hurdle in the clinical application of many curcuminoids is their poor aqueous solubility and chemical instability, which collectively contribute to low bioavailability. This document aims to consolidate the current knowledge on the solubility and stability of dihydrocumenone, leveraging data from closely related compounds where direct information is scarce, to guide further research and formulation development.

Solubility Profile

The solubility of a compound is a critical determinant of its absorption and bioavailability. Currently, specific quantitative solubility data for dihydrocumenone in a range of solvents is limited.

Known Solubility of this compound

The available information indicates that dihydrocumenone is soluble in organic solvents but exhibits limited solubility in water.[2] One source indicates a solubility of 10 mM in dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro screening.[2] However, this is likely a concentration used for biological assays rather than a definitive solubility limit.

| Solvent | Reported Solubility |

| DMSO | 10 mM |

Table 1: Reported solubility of this compound.

Solubility of Structurally Related Analogs: Tetrahydrocurcumin

Due to the limited direct data for dihydrocumenone, the solubility of tetrahydrocurcumin, a major and structurally similar metabolite of curcumin, provides valuable insights.

| Solvent | Approximate Solubility |

| Ethanol | 0.25 mg/mL |

| DMSO | 5 mg/mL |

| Dimethyl formamide (B127407) (DMF) | 10 mg/mL |

| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL |

| Water | Sparingly soluble |

Table 2: Solubility of Tetrahydrocurcumin. Data sourced from a product information sheet which notes that for maximum solubility in aqueous buffers, it should first be dissolved in DMF.[3]

Stability Profile

Factors Influencing Stability (based on Curcumin data)

The stability of curcuminoids is significantly influenced by several factors:

-

pH: Curcumin is most stable in acidic conditions (pH < 7) and undergoes rapid degradation in neutral to alkaline conditions (pH ≥ 7).[4][5][6] This degradation is often accompanied by a color change from yellow to red.[6]

-

Light: Exposure to both sunlight and artificial light can lead to rapid photodegradation through hydrolytic and oxidative processes.[6][7]

-

Oxidation: Curcuminoids are susceptible to autoxidation in the presence of oxygen.[7]

-

Temperature: While more stable to heat than other factors, elevated temperatures, especially above 100°C, can accelerate degradation.[7]

Expected Stability Profile of this compound

Based on the behavior of curcumin, the following stability profile for dihydrocumenone can be anticipated.

| Condition | Expected Stability | Degradation Rate | Notes |

| pH | |||

| < 7.0 (Acidic) | High | Slow | Prone to crystallization due to low solubility. |

| 7.0 - 8.0 (Neutral/Slightly Alkaline) | Highly Unstable | Rapid | Significant degradation can occur within minutes to hours. |

| > 8.0 (Alkaline) | Extremely Unstable | Very Rapid | Decomposition is almost immediate. |

| Light Exposure | |||

| Sunlight / UV Light | Highly Unstable | Rapid | Complete degradation upon significant exposure is possible. |

| Temperature | |||

| ≤ 80°C | Generally Stable | Slow | |

| > 100°C | Unstable | Accelerated | The β-diketone linkage is vulnerable to thermal degradation.[7] |

| Oxygen | |||

| Presence of Oxygen | Prone to Oxidation | Moderate | Autoxidation is a key degradation pathway. |

Table 3: Anticipated stability profile of this compound based on data for Curcumin.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of dihydrocumenone. These are based on standard pharmaceutical testing guidelines and methodologies used for related compounds.

Solubility Determination Protocol

This protocol outlines a method for determining the equilibrium solubility of dihydrocumenone in various solvents.

Methodology:

-

Preparation: Add an excess amount of dihydrocumenone to a known volume of the test solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to pellet the undissolved solid.

-

Sampling: Carefully remove an aliquot of the supernatant and filter it through a suitable filter (e.g., 0.45 µm) to remove any remaining particulate matter.

-

Quantification: Analyze the concentration of dihydrocumenone in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Stability Assessment Protocol (pH and Temperature)

This protocol describes a method to evaluate the degradation kinetics of dihydrocumenone under various pH and temperature conditions.

References

- 1. gentaur.com [gentaur.com]

- 2. A Kinetic Degradation Study of Curcumin in Its Free Form and Loaded in Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. ema.europa.eu [ema.europa.eu]

Methodological & Application

Application Notes and Protocols: Synthesis of Dihydrocurcumenone from Curcumin

For the attention of researchers, scientists, and professionals in drug development, this document provides detailed protocols for the synthesis of dihydrocurcumenone (B1583027) from curcumin (B1669340). As extensive research indicates, the primary and most effective method for this conversion is through enzymatic reduction, as a direct chemical synthesis protocol is not prominently described in scientific literature.

Introduction

This compound, a reduced metabolite of curcumin, is a molecule of growing interest in pharmacological research. Unlike its parent compound, curcumin, which suffers from poor bioavailability and rapid metabolism, this compound exhibits enhanced stability, making it a potentially more viable therapeutic agent. These application notes detail the enzymatic synthesis of this compound from curcumin, its subsequent purification, and insights into its biological signaling pathways.

Data Presentation

The following table summarizes the key quantitative data associated with the enzymatic synthesis of this compound from curcumin.

| Parameter | Value | Source |

| Enzyme | NADPH-dependent curcumin/dihydrocurcumin reductase (CurA) | [1] |

| Enzyme Source | Escherichia coli | [1] |

| Specific Activity | 1.76 units/mg | [1] |

| Km (for Curcumin) | 0.029 mM | [1] |

| Vmax | 9.35 units/mg | [1] |

| Optimal pH | 6.0 | [1] |

| Optimal Temperature | 28 °C | [1] |

| Yield | Data not readily available in reviewed literature | - |

| Purity | Achievable to >98% with HPLC purification | [2] |

Experimental Protocols

I. Enzymatic Synthesis of this compound

This protocol outlines the enzymatic conversion of curcumin to this compound using a crude cell-free extract of E. coli expressing NADPH-dependent curcumin/dihydrocurcumin reductase.

Materials:

-

Curcumin

-

NADPH

-

Potassium phosphate (B84403) buffer (KPB), 0.1 M, pH 6.0

-

E. coli cells overexpressing curcumin/dihydrocurcumin reductase

-

Sonicator

-

Centrifuge

-

Incubator shaker

Procedure:

-

Preparation of Cell-Free Extract:

-

Harvest E. coli cells expressing the reductase enzyme by centrifugation.

-

Wash the cell pellet twice with 0.1 M KPB (pH 6.0).

-

Resuspend the cells in the same buffer.

-

Disrupt the cells by sonication on ice.

-

Centrifuge the sonicate to pellet cell debris.

-

Collect the supernatant containing the cell-free extract.[1]

-

-

Enzymatic Reaction:

-

In a reaction vessel, combine the cell-free extract with curcumin (dissolved in a minimal amount of a suitable organic solvent like DMSO before adding to the buffer) and NADPH in 0.1 M KPB (pH 6.0).

-

Incubate the reaction mixture at 28 °C with gentle agitation. The reaction progress can be monitored over time. Dihydrocurcumin is an intermediate, so reaction time is a critical parameter to optimize to maximize its yield before further reduction to tetrahydrocurcumin.

-

Stop the reaction by adding an organic solvent such as ethyl acetate (B1210297) to extract the curcuminoids.

-

II. Purification of this compound by HPLC

This protocol describes the purification of this compound from the reaction mixture using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Crude extract from the enzymatic reaction

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase: Acetonitrile (B52724) and water (with 0.1% formic acid)

-

This compound standard (for retention time comparison)

-

Rotary evaporator

Procedure:

-

Sample Preparation:

-

Dry the organic extract from the enzymatic reaction using a rotary evaporator.

-

Re-dissolve the dried residue in a small volume of the HPLC mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

HPLC Separation:

-

Equilibrate the C18 column with the mobile phase (a typical starting gradient could be 40:60 acetonitrile:water with 0.1% formic acid).

-

Inject the prepared sample onto the column.

-

Elute the compounds using a suitable gradient of acetonitrile to separate curcumin, this compound, and tetrahydrocurcumin. The separation can be monitored at a wavelength of 280 nm.[2]

-

Collect the fraction corresponding to the retention time of this compound. The identity of the peak can be confirmed by comparison with a standard or by mass spectrometry.

-

-

Post-Purification:

-

Evaporate the solvent from the collected fraction to obtain purified this compound.

-

The purity of the final product can be assessed by re-injecting a small amount into the HPLC.

-

Mandatory Visualizations

Experimental Workflow for this compound Synthesis

Caption: Workflow for the enzymatic synthesis and purification of this compound.

Signaling Pathway of 4S-Dihydrocurcumenone

The following diagram illustrates the putative signaling pathway modulated by 4S-Dihydrocurcumenone, specifically the 5-HTR/Ca2+/MAPK pathway.

Caption: Proposed inhibitory effect of 4S-Dihydrocurcumenone on the 5-HTR/Ca2+/MAPK signaling pathway.

References

High-Yield Synthesis of Dihydrocurcumenone Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the high-yield synthesis of dihydrocurcumenone (B1583027) analogs, a class of compounds with significant therapeutic potential. The synthesis is achieved via a base-catalyzed Claisen-Schmidt condensation. Additionally, this document summarizes the cytotoxic activities of various analogs and illustrates their modulation of key cancer-related signaling pathways.

Data Presentation

The following tables summarize the reaction yields and biological activities of various this compound and related chalcone (B49325) analogs.

Table 1: Synthesis Yields of this compound Analogs via Claisen-Schmidt Condensation

| Entry | Aldehyde | Ketone | Catalyst (mol%) | Conditions | Yield (%) | Reference |

| 1 | Benzaldehyde (B42025) | Cyclohexanone (B45756) | NaOH (20) | Solvent-free, grinding, 5 min | 98 | [1] |

| 2 | 4-Methoxybenzaldehyde | Cyclohexanone | NaOH | Ethanol (B145695), reflux | - | [2] |

| 3 | 4-Hydroxybenzaldehyde (B117250) | Cyclohexanone | Boric acid/HCl | 60-70 °C, 1 h | - | [3] |

| 4 | Substituted Benzaldehydes | Cyclohexanone Derivatives | NaOH | Ethanol, RT | Good | [4][5] |

| 5 | 4-Methoxybenzaldehyde | Cyclohexanone | NaOH (100) | Solvent-free, RT, 15 min | - | [6][7] |

Note: "Good" yields were reported without specific percentages in the cited literature.

Table 2: Cytotoxic Activity of this compound and Related Analogs

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Hydrazinocurcumin | HepG2 | Hepatocellular Carcinoma | ~20 | [8] |

| Curcumin (B1669340) | FaDu | Hypopharynx Carcinoma | - | [9] |

| Curcumin | SCC-9 | Tongue Carcinoma | - | [9] |

Note: Specific IC₅₀ values for curcumin in FaDu and SCC-9 cells were not provided in the source, but the study indicated a dose-dependent reduction in cell viability.

Experimental Protocols

This section provides a detailed methodology for the high-yield synthesis of this compound analogs based on established Claisen-Schmidt condensation procedures.

Protocol 1: High-Yield, Solvent-Free Synthesis of 2,6-Bis(arylmethylene)cyclohexanones

This protocol is adapted from a highly efficient, solvent-free grinding method that provides quantitative yields of this compound analogs[1].

Materials:

-

Cyclohexanone

-

Substituted benzaldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde)

-

Sodium hydroxide (B78521) (NaOH), solid

-

Mortar and pestle

-

Distilled water

-

Ethanol (for recrystallization)

-

Filtration apparatus (Buchner funnel, filter paper)

Procedure:

-

Reactant Preparation: In a mortar, combine cyclohexanone (10 mmol) and the substituted benzaldehyde (20 mmol).

-

Catalyst Addition: Add solid sodium hydroxide (20 mol%, 2 mmol).

-

Reaction: Grind the mixture vigorously with a pestle for 5-15 minutes at room temperature. The reaction mixture will solidify as the product forms.

-

Work-up: To the solid mass, add approximately 50 mL of distilled water and break up the solid.

-

Isolation: Collect the crude product by vacuum filtration and wash thoroughly with several portions of distilled water to remove the sodium hydroxide catalyst.

-

Purification: Recrystallize the crude product from hot ethanol to yield the pure this compound analog.

-

Drying: Dry the purified crystals in a vacuum oven.

-

Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Protocol 2: Synthesis of 2,6-Bis(4-hydroxybenzylidene)cyclohexanone in Ethanol

This protocol describes a solution-phase synthesis of a this compound analog[3].

Materials:

-

Cyclohexanone

-

4-Hydroxybenzaldehyde

-

Boric acid

-

Hydrochloric acid (HCl)

-

Ethanol

-

Stirring apparatus and heating mantle

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve cyclohexanone and 4-hydroxybenzaldehyde in ethanol.

-

Catalyst Addition: Add a mixture of boric acid and hydrochloric acid as the catalyst.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 1 hour.

-

Work-up and Isolation: Upon cooling, the product will precipitate. Collect the solid by vacuum filtration.

-

Purification: Wash the solid with cold ethanol and then recrystallize from a suitable solvent if necessary.

-

Drying and Characterization: Dry the purified product and characterize by spectroscopic methods.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the synthetic workflow and the key signaling pathways modulated by this compound analogs.

Caption: Workflow for the high-yield synthesis of this compound analogs.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound analogs.

Caption: Modulation of the MAPK signaling pathway by this compound analogs.

References

- 1. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,6-Bis(4-methoxybenzylidene)cyclohexanone | 6275-32-7 | Benchchem [benchchem.com]

- 3. Synthesis, spectral and thermal study of (2E, 6E) 2,6-bis(4-hydroxy benzylidene)-4-R-cyclohexanone - World Scientific News [worldscientificnews.com]

- 4. Synthesis of new curcumin analogues from Claisen-Schmidt condensation | European Journal of Chemistry [eurjchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. 2,6-Bis(4-methoxybenzylidene)cyclohexanone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrazinocurcumin Induces Apoptosis of Hepatocellular Carcinoma Cells Through the p38 MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Curcumin downregulates the PI3K-AKT-mTOR pathway and inhibits growth and progression in head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

HPLC and LC-MS/MS methods for Dihydrocurcumenone quantification

An Application Note and Protocol for the Quantification of Dihydrocurcumenone using HPLC and LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a metabolite of curcumin (B1669340), the principal curcuminoid found in turmeric (Curcuma longa). As interest in the pharmacological activities of curcumin and its metabolites grows, robust and reliable analytical methods are essential for pharmacokinetic studies, quality control, and drug development. This document provides detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Note: Specific validated methods for this compound are not widely published. The following protocols have been adapted from validated methods for Tetrahydrocurcumin (B193312) (THC), a structurally similar major metabolite of curcumin.[1][2] These methods serve as an excellent starting point and must be fully validated for this compound according to ICH guidelines.

Part 1: HPLC Method for this compound Quantification

This section details a Reverse-Phase HPLC (RP-HPLC) method with UV detection, adapted from a validated method for Tetrahydrocurcumin, suitable for quantifying this compound in bulk drug and formulation samples.[1]

Experimental Protocol: HPLC-UV

1. Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Orthophosphoric acid (for pH adjustment)

-

Sample matrix (e.g., bulk powder, formulation)

2. Instrumentation and Chromatographic Conditions A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The recommended conditions are detailed in Table 1.

Table 1: Recommended HPLC Chromatographic Conditions

| Parameter | Recommended Condition |

|---|---|

| HPLC Column | Hypersil BDS, C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)[1] |

| Mobile Phase | Acetonitrile: Methanol: Water (40:23:37 v/v/v), pH adjusted to 3.0 with orthophosphoric acid[1][3] |

| Elution Mode | Isocratic[1] |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 20 µL |

| Column Temperature | 25°C[1] |

| Detector | UV-Vis Detector |

| Detection Wavelength | 280 nm[1][3] |

3. Preparation of Solutions

-

Standard Stock Solution (e.g., 200 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 50 mL volumetric flask with methanol, using sonication to ensure complete dissolution.[1]

-

Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations across the desired calibration range (e.g., 4 to 60 µg/mL).[1]

4. Sample Preparation

-

Bulk Drug/Formulation: Accurately weigh a quantity of the sample, dissolve it in methanol, and dilute as necessary to bring the this compound concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[1]

5. Method Validation Summary The following table summarizes typical validation parameters achieved for the structurally similar compound Tetrahydrocurcumin, which should be used as performance targets when validating the method for this compound.

Table 2: Illustrative HPLC Method Validation Data (for THC)

| Parameter | Result |

|---|---|

| Linearity Range | 4 - 60 µg/mL[1] |

| Correlation Coefficient (r²) | > 0.999[1] |

| Accuracy (% Recovery) | 98.23 - 99.99%[1] |

| Precision (Intra-day %RSD) | < 0.3%[1] |

| Precision (Inter-day %RSD) | < 0.3%[1] |

| System Suitability (Plates) | > 5800[1] |

Part 2: LC-MS/MS Method for this compound Quantification

For higher sensitivity and selectivity, especially for complex biological matrices like plasma, an LC-MS/MS method is recommended. This protocol is adapted from validated methods for curcumin and its metabolites.[2][4][5]

Experimental Protocol: LC-MS/MS

1. Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Internal Standard (IS), e.g., Tetrahydrocurcumin-d6 or a structurally similar compound.

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ethyl acetate (B1210297) or tert-Butyl methyl ether (tBME) for extraction[4][5]

-

Biological matrix (e.g., human plasma)

2. Instrumentation and Conditions A triple quadrupole mass spectrometer coupled with an HPLC or UPLC system is required.

Table 3: Recommended Liquid Chromatography Conditions

| Parameter | Recommended Condition |

|---|---|

| LC Column | C8 or C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 5 µm)[4][6] |

| Mobile Phase A | 0.1% Formic Acid in Water[4][5] |

| Mobile Phase B | Acetonitrile or Methanol[4][5] |

| Elution Mode | Gradient elution (e.g., start at 50% B, ramp to 95% B)[5] |

| Flow Rate | 0.2 - 0.4 mL/min[4][6] |

| Injection Volume | 5 - 25 µL[2][4] |

| Autosampler Temp. | 4 - 10°C[5] |

Table 4: Recommended Mass Spectrometry Conditions

| Parameter | Recommended Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode[4] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| IonSpray Voltage | ~5500 V (Positive) or ~-4500 V (Negative)[5] |

| Source Temperature | ~400°C[5] |

| MRM Transitions | Must be optimized by infusing this compound standard |

| Collision Gas | Nitrogen or Argon |

3. Preparation of Solutions

-

Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the Internal Standard in methanol.

-

Working Solutions: Serially dilute the stock solutions to prepare calibration standards and quality control (QC) samples in the appropriate matrix (e.g., blank plasma). A typical calibration range for plasma samples is 0.5 - 500 ng/mL.[2]

4. Sample Preparation (Liquid-Liquid Extraction for Plasma)

-

To 100 µL of plasma sample (or standard/QC), add 10 µL of Internal Standard working solution.[6]

-

Add 1 mL of extraction solvent (e.g., ethyl acetate or tBME).[4][5]

-

Vortex the mixture for 2-5 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase.[4]

-

Inject the reconstituted sample into the LC-MS/MS system.

5. Method Validation Summary The following table provides representative validation parameters for related curcumin metabolites, which can serve as a benchmark for the this compound method validation.

Table 5: Illustrative LC-MS/MS Method Validation Data

| Parameter | Result |

|---|---|

| Lower Limit of Quantitation (LLOQ) | 0.5 - 2.0 ng/mL[2][4] |

| Linearity Range | 2 - 1000 ng/mL[4] |

| Correlation Coefficient (r²) | > 0.99[4] |

| Accuracy (% of Nominal) | 85 - 115%[4] |

| Precision (%RSD) | < 15% |

| Recovery | > 80% |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of this compound from biological samples using LC-MS/MS.

Caption: General workflow for this compound quantification.

LC-MS/MS Principle Diagram

This diagram shows the logical relationship of components in a tandem mass spectrometer used for quantification.

Caption: Principle of quantification by tandem mass spectrometry.

References

- 1. researchgate.net [researchgate.net]

- 2. Validated LC/MS/MS assay for curcumin and tetrahydrocurcumin in rat plasma and application to pharmacokinetic study of phospholipid complex of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A high-throughput quantification method of curcuminoids and curcumin metabolites in human plasma via high-performance liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A validated HPLC-MS/MS method for simultaneously analyzing curcumin, demethoxycurcumin, bisdemethoxycurcumin, tetra-hydrocurcumin and piperine in human plasma, urine or feces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Liquid Chromatography –Tandem Mass Spectrometric Method for Quantification of Curcuminoids in Cell Medium and Mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application of Dihydrocurcumenone Analogs in Cancer Cell Line Studies: Application Notes and Protocols

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Note on Dihydrocurcumenone: Direct research on the application of this compound in cancer cell line studies is limited in publicly available scientific literature. However, extensive research has been conducted on its close structural analogs, Demethoxycurcumin (DMC) and Tetrahydrocurcumin (THC). These compounds share a similar chemical backbone and exhibit significant anti-cancer properties. This document provides a comprehensive overview of the application of DMC and THC in cancer cell line studies, serving as a valuable resource for investigating the potential of related curcuminoids.

Quantitative Data Summary: Cytotoxic Activity of this compound Analogs

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting cancer cell growth. The following tables summarize the reported IC50 values for Demethoxycurcumin (DMC) and Tetrahydrocurcumin (THC) across various human cancer cell lines.

Table 1: Cytotoxic Activity of Demethoxycurcumin (DMC) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) |

| FaDu | Head and Neck Squamous Cell Carcinoma | 37.78 ± 2[1] |

| SW-620 | Colorectal Adenocarcinoma | 42.9[2] |

| AGS | Gastric Adenocarcinoma | 52.1[2] |

| HepG2 | Hepatocellular Carcinoma | 115.6[2] |

| LN229 | Glioma | 24.54[3] |

| GBM8401 | Glioma | 17.73 |

| HT-29 | Colon Cancer | 43.4 |

| SW480 | Colon Cancer | 28.2 |

| HepG2/C3A | Hepatocellular Carcinoma | 37 |

Table 2: Cytotoxic Activity of Tetrahydrocurcumin (THC) and its Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value (µM) |

| Tetrahydrocurcumin | HCT-116 | Colon Carcinoma | 50.96 |

| Tetrahydrocurcumin Derivative 8 | A549 | Lung Adenocarcinoma | 8.0 |

| Tetrahydrocurcumin Derivative 8 | HeLa | Cervical Carcinoma | 9.8 |

| Tetrahydrocurcumin Derivative 8 | MCF-7 | Breast Carcinoma | 5.8 |

| Tetrahydrocurcumin Derivative 12 | A549 | Lung Adenocarcinoma | 4.8 |

| Tetrahydrocurcumin Derivative 12 | HeLa | Cervical Carcinoma | 12.7 |

| Tetrahydrocurcumin Derivative 12 | MCF-7 | Breast Carcinoma | 7.2 |

| THC-phytosomes | SCC4 | Oral Squamous Carcinoma | ~60.06 (after 48h) |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., DMC or THC) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value using a suitable software.

Apoptosis and Signaling Pathway Analysis: Western Blot

Western blotting is a widely used technique to detect specific proteins in a sample and is essential for studying the molecular mechanisms of apoptosis and signaling pathways.

Protocol:

-

Cell Lysis: After treatment with the test compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay, to ensure equal loading.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate the proteins based on their molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2, p-Akt, Akt, p-NF-κB, NF-κB) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to compare the relative expression levels of the target proteins between different treatment groups.

Signaling Pathways and Experimental Workflows

Visualizing the complex molecular interactions and experimental processes is crucial for a comprehensive understanding of the compound's mechanism of action.

Signaling Pathways Modulated by this compound Analogs

Demethoxycurcumin and Tetrahydrocurcumin have been shown to induce apoptosis and inhibit cancer cell proliferation by modulating several key signaling pathways.

Caption: Signaling pathways modulated by this compound analogs.

Experimental Workflow for In Vitro Anti-Cancer Assessment

A typical workflow for evaluating the anti-cancer effects of a compound in cancer cell lines involves a series of sequential and parallel experiments.

Caption: Experimental workflow for in vitro anti-cancer assessment.

Logical Relationship of Apoptosis Induction

The induction of apoptosis by this compound analogs is a multi-step process involving the modulation of key regulatory proteins.

Caption: Logical relationship of apoptosis induction by analogs.

References

- 1. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - Lee - Translational Cancer Research [tcr.amegroups.org]

- 2. mdpi.com [mdpi.com]

- 3. The Anti-Cancer Effect of Four Curcumin Analogues on Human Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dihydrocurcumenone as a Potential Fatty Acid Synthase (FASN) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Synthance (FASN) is a critical enzyme in the de novo synthesis of fatty acids.[1] In normal tissues, FASN expression is typically low, as most cells rely on circulating fatty acids. However, many cancer types exhibit a significant upregulation of FASN, correlating with tumor progression, chemoresistance, and poor prognosis.[2][3] This dependency on endogenous lipid synthesis makes FASN a compelling therapeutic target in oncology.[2][4] Dihydrocurcumenone (B1583027), a derivative of curcumin (B1669340), is investigated here as a potential inhibitor of FASN. Curcumin itself has been identified as an effective FASN inhibitor, suggesting that structurally similar compounds like this compound may share this activity.[5]

These application notes provide a framework for evaluating this compound as a FASN inhibitor, offering detailed protocols for assessing its enzymatic inhibition, effects on cancer cell viability and apoptosis, and its impact on key cellular signaling pathways.

Mechanism of Action: The FASN Inhibition Hypothesis

FASN catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[6] Inhibition of this process in cancer cells leads to a depletion of necessary lipids for membrane formation and signaling, an accumulation of the toxic substrate malonyl-CoA, and ultimately, cell cycle arrest and apoptosis.[7][8] Curcumin, a structural analog of this compound, has been shown to inhibit FASN with an IC₅₀ value of 26.8 μM.[5][9] The inhibitory action is noncompetitive with respect to NADPH and partially competitive with both acetyl-CoA and malonyl-CoA, indicating the malonyl/acetyl transferase (MAT) domain of FASN as a probable target.[5] It is hypothesized that this compound may act through a similar mechanism. Inhibition of FASN is known to disrupt downstream signaling pathways crucial for cancer cell survival, such as the PI3K/Akt/mTOR pathway.

Quantitative Data Summary

The following tables summarize quantitative data obtained for curcumin , a well-characterized FASN inhibitor structurally related to this compound. These values can serve as a benchmark for experiments designed to characterize the activity of this compound.

Table 1: In Vitro FASN Inhibition by Curcumin

| Compound | Target | IC₅₀ (μM) | Inhibition Mechanism | Reference |

| Curcumin | FASN | 26.8 | Noncompetitive vs. NADPH, Partially competitive vs. Acetyl-CoA and Malonyl-CoA | [5] |

Table 2: Cellular Effects of Curcumin in Cancer Cell Lines

| Compound | Cell Line | Assay Type | Effect (IC₅₀) | Downstream Effects | Reference |

| Curcumin | MDA-MB-231 (Breast) | Apoptosis | 3.63 ± 0.26 µg/ml | Downregulation of FASN expression, Bcl-2, and p-Akt | |

| Curcumin | HepG2 (Liver) | Apoptosis | 8.84 µg/ml | Inhibition of intracellular FASN activity and expression |

Experimental Protocols

Protocol 1: FASN Activity Assay (Spectrophotometric)

This protocol measures FASN activity by monitoring the oxidation of NADPH at 340 nm.

Materials:

-

Purified FASN enzyme

-

This compound (or other test inhibitor) dissolved in DMSO

-

Reaction Buffer: 200 mM potassium phosphate (B84403) buffer (pH 6.6), 1 mM DTT, 1 mM EDTA

-

NADPH solution (0.24 mM)

-

Acetyl-CoA solution (30 µM)

-

Malonyl-CoA solution (50 µM)

-

96-well UV-transparent plate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare the complete reaction mixture in the reaction buffer containing NADPH and Acetyl-CoA.

-

Add varying concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO) to the wells of the 96-well plate.

-

Add 50 µl of cell lysate or purified FASN enzyme to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Initiate the reaction by adding malonyl-CoA to each well.

-

Immediately measure the decrease in absorbance at 340 nm every minute for 15-30 minutes at 37°C. This represents the rate of NADPH oxidation.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of FASN inhibition against the logarithm of the this compound concentration.

Protocol 2: Cell Viability Assessment (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[5]

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231, HepG2)

-